Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 315712-30-2
VCID: VC21489148
InChI: InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Molecular Formula: C16H21NO3
Molecular Weight: 275.34g/mol

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate

CAS No.: 315712-30-2

Cat. No.: VC21489148

Molecular Formula: C16H21NO3

Molecular Weight: 275.34g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate - 315712-30-2

Specification

CAS No. 315712-30-2
Molecular Formula C16H21NO3
Molecular Weight 275.34g/mol
IUPAC Name ethyl 2-(cyclohexanecarbonylamino)benzoate
Standard InChI InChI=1S/C16H21NO3/c1-2-20-16(19)13-10-6-7-11-14(13)17-15(18)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18)
Standard InChI Key NWXOLEBTDKHISG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2

Introduction

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C16H21NO3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group and a cyclohexylcarbonylamino group attached to the benzene ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and therapeutic applications.

Synthesis and Preparation Methods

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be synthesized through a multi-step reaction process. A common method involves the acylation of 2-aminobenzoic acid with cyclohexylcarbonyl chloride, followed by esterification with ethanol. The reaction conditions typically include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Synthesis Steps

  • Acylation: 2-Aminobenzoic acid is acylated with cyclohexylcarbonyl chloride.

  • Esterification: The resulting product is esterified with ethanol.

  • Purification: Techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions and Reactivity

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Reaction Products

Reaction TypeProducts Formed
OxidationCyclohexylcarboxylic acid or cyclohexyl ketone derivatives
ReductionCyclohexyl alcohol derivatives
SubstitutionNitro or halogenated derivatives of the benzene ring

Biological Activity and Research Applications

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate has been investigated for its potential biological activities, including anti-inflammatory, analgesic, and antioxidant effects.

Biological Activity Table

Biological ActivityDescription
Anti-inflammatoryInhibits pro-inflammatory cytokines, potentially useful in treating inflammatory diseases like rheumatoid arthritis and asthma.
AnalgesicExhibits pain-relieving effects, making it a candidate for pain management therapies.
AntioxidantEvaluated for its antioxidant properties, which could mitigate oxidative stress-related disorders.

Case Studies

  • Anti-inflammatory Activity: Studies have shown significant reduction in inflammatory markers in animal models, indicating potent anti-inflammatory activity.

  • Analgesic Effects: Dose-dependent reduction in pain response was observed in mice using a formalin test.

Comparison with Similar Compounds

Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate can be compared with other related compounds to highlight its unique properties.

Comparative Analysis Table

CompoundStructure FeaturesBiological Activity
Ethyl 2-(cyclohexylcarbonyl)benzoateLacks amino groupLimited anti-inflammatory effects
Cyclohexylcarbamic acid ethyl esterDifferent ester linkageModerate analgesic properties

This compound's distinct combination of functional groups imparts it with unique chemical and biological properties, making it a valuable intermediate in the synthesis of more complex organic molecules and a potential candidate for therapeutic applications.

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